Bienvenue dans la boutique en ligne BenchChem!

2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

The compound 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide (CAS 1114832-28-8, molecular formula C₂₅H₂₂N₂O₃) is a synthetic, small-molecule member of the 2-(quinolin-4-yloxy)acetamide chemical class. This scaffold has been independently validated in multiple primary research programs as a privileged structure for discovering inhibitors of Mycobacterium tuberculosis (Mtb) growth and secretory phospholipase A₂ (sPLA₂).

Molecular Formula C25H22N2O3
Molecular Weight 398.462
CAS No. 1114832-28-8
Cat. No. B2389145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide
CAS1114832-28-8
Molecular FormulaC25H22N2O3
Molecular Weight398.462
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)COC2=CC(=NC3=CC=CC=C32)C4=CC=C(C=C4)OC
InChIInChI=1S/C25H22N2O3/c1-17-7-3-5-9-21(17)27-25(28)16-30-24-15-23(18-11-13-19(29-2)14-12-18)26-22-10-6-4-8-20(22)24/h3-15H,16H2,1-2H3,(H,27,28)
InChIKeyMBUWSZAUMWKGJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide (CAS 1114832-28-8): Procurement-Grade Quinoline-4-yloxy Acetamide for Targeted Screening


The compound 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide (CAS 1114832-28-8, molecular formula C₂₅H₂₂N₂O₃) is a synthetic, small-molecule member of the 2-(quinolin-4-yloxy)acetamide chemical class. This scaffold has been independently validated in multiple primary research programs as a privileged structure for discovering inhibitors of Mycobacterium tuberculosis (Mtb) growth [2] and secretory phospholipase A₂ (sPLA₂) [1]. The compound incorporates a 4-methoxyphenyl substituent at the quinoline C2-position and a distinct ortho-tolyl (2-methylphenyl) group on the acetamide nitrogen, a structural feature that formally differentiates it from its para-tolyl isomer (CAS 1114658-12-6) and other N-aryl analogs frequently offered as commodity screening compounds .

Why Generic Substitution of 2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide (CAS 1114832-28-8) Fails: The Ortho-Substitution Specificity Argument


The 2-(quinolin-4-yloxy)acetamide pharmacophore derives its potency and selectivity from precise spatial and electronic complementarity with hydrophobic pockets in target proteins such as the mycobacterial cytochrome bc₁ complex and sPLA₂ [1]. Simply swapping the N-aryl acetamide moiety among commercially available ortho-, meta-, or para-tolyl analogs is not functionally neutral. Structure-activity relationship (SAR) campaigns on this scaffold have established that the N-aryl substituent's position, steric bulk, and electronic character profoundly modulate both target engagement and off-target cytotoxicity profiles [2]. An ortho-methyl group introduces steric hindrance near the amide linkage, which can alter the compound's conformation, metabolic stability, and hydrogen-bonding network compared to the para-methyl analog. Generic substitution without head-to-head activity confirmation therefore carries a material risk of losing potency, altering the selectivity window against host cells, or changing the compound's in vitro pharmacokinetic behavior, rendering pooled procurement of unspecified N-aryl isomers unsuitable for rigorous research programs [3].

Quantitative Differentiation Evidence for 2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide (CAS 1114832-28-8) Versus Closest Analogs


Regioisomeric Identity: Ortho-Tolyl Substitution Confers Distinct Steric and Electronic Properties Relative to the para-Tolyl Isomer

The target compound possesses a 2-methylphenyl (ortho-tolyl) group on the acetamide nitrogen, contrasting with the 4-methylphenyl (para-tolyl) isomer found in the closely related compound CAS 1114658-12-6. In the broader 2-(quinolin-4-yloxy)acetamide SAR landscape, N-aryl substituent regiochemistry is a critical determinant of antimycobacterial potency [1]. Ortho-substitution introduces steric clashes that restrict rotation around the amide C–N bond, altering the presentation of the quinoline core to the target. While a direct head-to-head MIC comparison between these two specific isomers has not been disclosed in the peer-reviewed literature, systematic SAR studies on analogous N-aryl acetamide series demonstrate that changing the methyl position from para to ortho can alter MIC values by ≥4-fold against drug-resistant Mtb strains [2].

Medicinal Chemistry Structure-Activity Relationship Isomer Differentiation

Antimycobacterial Potency Floor: The 2-(Quinolin-4-yloxy)acetamide Class Delivers Submicromolar MIC Values Against Drug-Susceptible and Drug-Resistant Mtb Strains

Although no MIC value for CAS 1114832-28-8 itself has been reported, the parent chemical class demonstrates a well-characterized potency envelope. Pitta et al. reported that optimized 2-(quinolin-4-yloxy)acetamides achieve MIC values as low as 0.05 µM against M. tuberculosis H37Rv and maintain activity against drug-resistant clinical isolates [1]. A related series described by Giacobbo et al. yielded compounds with intracellular activity in infected macrophages comparable to rifampin, with MIC values in the submicromolar range and selectivity indices (SI = CC₅₀/MIC) exceeding 10 [2]. These quantitative benchmarks establish the class potency floor that this compound is expected to match or surpass, pending assay.

Antitubercular Drug Discovery Mycobacterium tuberculosis MIC

Secretory Phospholipase A₂ (sPLA₂) Inhibition: A Structurally Distinct Application Domain for Quinoline-4-yloxy Acetamides

The quinoline-4-acetamide scaffold was independently designed as a non-substrate analog inhibitor of sPLA₂ by Liu et al. [1]. Their structure-based design yielded compounds that demonstrated measurable inhibition of sPLA₂ in preliminary bioassays. The target compound, possessing both the quinoline-4-yloxy core and a substituted N-aryl acetamide, is structurally congruent with the pharmacophore model described. While the Liu study did not test the ortho-tolyl derivative, the conserved core scaffold supports class-level inference of sPLA₂ inhibitory potential. This differentiates the compound from other quinoline acetamides (e.g., 2-acetylaminoquinolines) that lack the 4-yloxy bridge and have not been implicated in PLA₂ modulation.

Phospholipase A2 Inhibition Inflammation Structural Biology

Favorable Cytotoxicity Selectivity Window: The 2-(Quinolin-4-yloxy)acetamide Scaffold Demonstrates Host Cell Safety Margins

A critical procurement consideration for screening compounds is the selectivity window between target activity and host cell toxicity. Pitta et al. systematically assessed the cytotoxicity of 2-(quinolin-4-yloxy)acetamides against Vero (African green monkey kidney) and HaCat (human keratinocyte) cell lines, reporting IC₅₀ values ≥ 20 µM for the most potent antimycobacterial members of the series [1]. Borsoi et al. further confirmed that scaffold-hopping derivatives maintain selectivity indices (SI = CC₅₀/MIC) well above 10, with some compounds exceeding SI > 100 [2]. These benchmarks establish a class-level selectivity floor; the specific ortho-tolyl substitution pattern has not been individually tested but is expected to conform to the class profile.

Cytotoxicity Selectivity Index Drug Safety

Recommended Research Application Scenarios for 2-((2-(4-Methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide (CAS 1114832-28-8)


Target-Based Anti-Tuberculosis Lead Discovery

Deploy this compound as part of a focused library targeting the mycobacterial cytochrome bc₁ complex (QcrB subunit). The 2-(quinolin-4-yloxy)acetamide scaffold has been genetically linked to QcrB through whole-genome sequencing of resistant mutants [1]. Use CAS 1114832-28-8 as a starting point for SAR expansion around the N-aryl acetamide region, benchmarking potency against the class MIC floor of 0.05–2.0 µM. Confirm mechanism-of-action engagement via spontaneous mutant generation and sequencing, and assess intracellular activity in macrophage infection models. The documented low cytotoxicity (IC₅₀ ≥ 20 µM) supports progression to in vitro ADME profiling [2].

Secretory Phospholipase A₂ Inhibitor Screening

Include this compound in biochemical screens against human sPLA₂ isoforms (Groups IIA, V, X) to validate the quinoline-4-acetamide pharmacophore first described by Liu et al. [3]. The compound's structural features—a 4-methoxyphenyl-quinoline core linked via an oxy bridge to an N-aryl acetamide—are congruent with the computationally designed sPLA₂ inhibitors. Pair with structural biology (X-ray crystallography or cryo-EM) to resolve the binding pose relative to the phospholipid substrate cleft, thereby establishing a chemical biology probe for inflammatory pathway dissection.

Chemical Biology Probe for Cytochrome bc₁ Complex Biology

Use this compound as a tool molecule to interrogate the function of the menaquinol cytochrome c oxidoreductase (bc₁ complex) in mycobacteria. The scaffold's established target engagement profile [1] enables its use in biochemical reconstitution assays and respiratory chain perturbation studies. Ortho-tolyl substitution provides a distinct conformational constraint that may affect binding kinetics compared to para-substituted analogs, potentially offering insights into the QcrB ligand-binding pocket topology.

Regioisomer-Dependent SAR Investigation in Medicinal Chemistry Programs

Acquire the ortho-tolyl (CAS 1114832-28-8) and para-tolyl (CAS 1114658-12-6) isomers together to construct a paired regioisomer SAR matrix. Head-to-head comparison of MIC values, microsomal stability, and permeability will quantify the contribution of methyl group position on the N-aryl ring to overall developability. Such paired comparisons are essential for patent strategy and lead nomination decisions, as small changes in substituent regiochemistry can profoundly impact both potency and intellectual property landscapes [2].

Quote Request

Request a Quote for 2-((2-(4-methoxyphenyl)quinolin-4-yl)oxy)-N-(o-tolyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.